Astaxanthin

Antioxidant capacity Cell culture Natural vs. synthetic

Astaxanthin (CAS 472-61-7) is a xanthophyll carotenoid whose unique keto-hydroxy terminal groups confer antioxidant potency surpassing β-carotene and lutein. Natural esterified astaxanthin (H. pluvialis) delivers 14–90× higher intracellular antioxidant activity vs. synthetic (no cytotoxicity ≤10 µM). The 3S,3'S stereoisomer extends C. elegans lifespan by 27.61% and reduces ROS by 40.12%—outperforming 3R,3'R and meso forms. For salmonid feed, natural oleoresin at 40–80 mg/kg matches synthetic pigmentation without shelf-life compromise. Specify stereoisomer profile and formulation type (oleoresin, powder, micellar) to ensure application-critical reproducibility.

Molecular Formula C40H52O4
Molecular Weight 596.8 g/mol
CAS No. 472-61-7
Cat. No. B1665798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstaxanthin
CAS472-61-7
Synonymsastaxanthin
astaxanthine
E-astaxanthin
Molecular FormulaC40H52O4
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1
InChIKeyMQZIGYBFDRPAKN-UWFIBFSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed to purple Solid powder
SolubilityIn water, 7.9X10-10 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Astaxanthin (CAS 472-61-7) for R&D and Industrial Procurement: A Quantitative Specification Guide


Astaxanthin (CAS 472-61-7) is a xanthophyll carotenoid with the molecular formula C40H52O4 and a molecular weight of 596.85 g/mol [1]. It possesses a unique molecular structure containing both hydroxyl and carbonyl functional groups on each terminal ionone ring, distinguishing it from other carotenoids like β-carotene and lutein [2]. Naturally biosynthesized by the microalga Haematococcus pluvialis, synthetic versions are also produced from petrochemical sources for commercial applications [3]. Unlike many in-class compounds, astaxanthin exhibits extreme lipophilicity and low oral bioavailability [4], which directly informs critical procurement decisions regarding source (natural vs. synthetic), stereoisomer profile (3S,3'S vs. 3R,3'R vs. meso), and formulation technology for end-use applications in aquaculture, nutraceuticals, and cosmetics.

Why Procuring Any Generic Carotenoid Instead of Astaxanthin (CAS 472-61-7) Carries Quantifiable Performance Risk


Substituting astaxanthin with other carotenoids (e.g., β-carotene, lutein, canthaxanthin) is scientifically indefensible due to profound differences in antioxidant potency, molecular stability, and stereoisomer-specific bioactivity. Astaxanthin's unique keto-hydroxy terminal groups confer distinct electrochemical behavior and interactions with biological membranes compared to purely hydrocarbon carotenes or mono-oxygenated xanthophylls [1]. In industrial applications, the difference between astaxanthin sources (natural vs. synthetic) can result in up to a 90-fold difference in antioxidant activity [2], while stereoisomer selection alone can alter in vivo lifespan extension by up to 5 percentage points [3]. For aquaculture, the pigment deposition efficiency and final fillet color achieved with astaxanthin cannot be replicated by β-carotene or canthaxanthin at equivalent doses [4]. These are not marginal differences; they are quantifiable, application-critical gaps that directly impact R&D reproducibility and end-product value. The following evidence establishes precisely where astaxanthin differentiates from its closest comparators.

Quantitative Procurement Evidence for Astaxanthin (CAS 472-61-7): Head-to-Head Comparator Data


Natural vs. Synthetic Astaxanthin: 14× to 90× Higher Intracellular Antioxidant Activity

Natural astaxanthin derived from Haematococcus pluvialis (esterified form, NAT-AX) exhibits dramatically higher antioxidant activity compared to synthetic astaxanthin (SYN-AX) produced from petrochemical sources. In head-to-head intracellular antioxidant assays using human umbilical vein endothelial cells (HUVEC), NAT-AX demonstrated approximately 90-fold higher activity than SYN-AX at a concentration of 5 µM [1]. A comprehensive review of multiple comparative studies confirms this finding, reporting that NAT-AX demonstrated 14× to 90× greater antioxidant activity than SYN-AX across diverse assay systems [2].

Antioxidant capacity Cell culture Natural vs. synthetic

Astaxanthin vs. β-Carotene and Lutein: Superior Oral Bioavailability in Mammalian Model

Astaxanthin from Haematococcus pluvialis demonstrates significantly better oral bioavailability than β-carotene and lutein in mammalian systems. In a rat model, plasma levels of astaxanthin peaked at 2 hours post-administration, while antioxidant enzyme activity (catalase, superoxide dismutase, peroxidase) was significantly elevated in plasma at 2 hours and in liver at 4 hours [1]. This superior bioavailability profile is attributed to astaxanthin's unique molecular structure, though it is important to note that absolute oral bioavailability in humans remains limited (approximately 10–50% of administered dose) due to poor aqueous solubility [2].

Bioavailability Pharmacokinetics Carotenoid comparison

Astaxanthin vs. β-Carotene and Lycopene: Quantifiably Higher Stability Toward Autoxidation

Astaxanthin exhibits superior stability against autoxidation compared to β-carotene and lycopene under simulated gastric conditions. In a model system using iron-initiated oxidation (both FeII and FeIII) in mildly acidic aqueous solution mimicking the gastrointestinal compartment, the stability ranking was established as: β-carotene < lycopene < astaxanthin < bacterial carotenoids [1]. This increased stability is attributed to astaxanthin's polar terminal groups, which influence its localization within micellar structures and its interaction with oxidative species [1].

Stability Oxidation Formulation

Stereoisomer Differentiation: 3S,3'S Astaxanthin Extends C. elegans Lifespan by 27.61% vs. 25.25% for 3R,3'R

Astaxanthin exists in three stereoisomeric forms: 3S,3'S; 3R,3'R; and meso. These isomers are not biologically equivalent. In a C. elegans model, the 3S,3'S (S) isomer exhibited the strongest antioxidant and anti-aging activities [1]. Specifically, the median lifespan of C. elegans fed with S, R, and M (mixture) astaxanthin increased by 27.61%, 25.25%, and 22.69%, respectively, compared to untreated controls [1]. In a separate study under paraquat-induced oxidative stress, ROS accumulation was reduced by 40.12%, 30.05%, and 22.04% by S, R, and M astaxanthin, respectively [2].

Stereoisomers Anti-aging C. elegans

Aquaculture Pigmentation: Natural Astaxanthin Oleoresin Matches Synthetic Astaxanthin in Atlantic Salmon Fillet Color

In a 6-month feeding trial with Atlantic salmon (Salmo salar), natural astaxanthin oleoresin derived from Haematococcus lacustris (formerly H. pluvialis) produced fillet pigmentation comparable to that achieved with a commercial synthetic astaxanthin product [1]. Two dietary inclusion levels (40 and 80 mg astaxanthin/kg diet) were tested for synthetic astaxanthin, natural oleoresin, and natural powder formulations. The oleoresin formulation resulted in fillet pigmentation comparable to the synthetic product and superior to the powder product, with no significant differences in production parameters, biological indices, fillet proximate composition, or shelf life [1].

Aquaculture Pigmentation Salmon

Antioxidant Hierarchy: Astaxanthin Ranks Below α-Tocopherol but Above Lycopene and β-Carotene

In a real-time kinetic study using laser flash photolysis to monitor transient carotenoid radical cations, astaxanthin's position in the antioxidant hierarchy was quantitatively established. The complete ranking was: α-tocopherol > lycopene ∼ β-tocopherol ∼ γ-tocopherol > β-carotene > zeaxanthin ∼ δ-tocopherol > lutein > echinenone ≫ canthaxanthin ∼ β-apo-8′-carotenal > astaxanthin [1]. Notably, astaxanthin radical cations were scavenged rapidly by all four tocopherol homologues, whereas other carotenoid radical cations reacted much more slowly with tocopherols, indicating a unique interaction profile with the vitamin E family [1].

Antioxidant hierarchy Kinetic study Radical scavenging

Astaxanthin (CAS 472-61-7): Evidence-Backed R&D and Industrial Application Scenarios


Natural Astaxanthin Oleoresin for Premium Salmonid Aquaculture Feed

Procurement scenario: Aquaculture feed manufacturers seeking natural alternatives to synthetic astaxanthin for premium or organic salmonid markets. Based on 6-month feeding trials, natural astaxanthin oleoresin derived from Haematococcus lacustris achieves fillet pigmentation comparable to synthetic astaxanthin at inclusion levels of 40–80 mg/kg diet without adverse effects on production parameters or shelf life [1]. Natural oleoresin outperforms powder formulations in pigment deposition, making it the preferred natural format for this application [1].

High-Bioactivity Natural Astaxanthin for Nutraceutical and Cosmetic R&D

Procurement scenario: Researchers developing antioxidant formulations for human nutraceuticals or cosmeceuticals. Natural astaxanthin (esterified form from H. pluvialis) provides 14× to 90× higher intracellular antioxidant activity than synthetic astaxanthin [2] and exhibits no cytotoxicity in human endothelial cells up to 10 µM [3]. However, native astaxanthin exhibits low oral bioavailability (10–50%) [4]; procurement of micellar or lipid-based formulations can enhance Cmax by approximately 87% (7.21 µg/ml vs. 3.86 µg/ml) and reduce Tmax from 8.5 h to 3.67 h [4].

Stereoisomer-Specific Astaxanthin for Mechanistic Longevity and Oxidative Stress Research

Procurement scenario: Academic and industrial researchers conducting reproducible studies on aging, oxidative stress, or immunomodulation. The 3S,3'S stereoisomer of astaxanthin demonstrates quantifiably superior bioactivity compared to 3R,3'R and meso isomers, including 27.61% lifespan extension in C. elegans (vs. 25.25% for 3R,3'R) [5] and 40.12% ROS reduction (vs. 30.05% for 3R,3'R) [6]. Researchers must specify stereoisomer composition in procurement documentation to ensure experimental reproducibility and cross-study comparability.

Astaxanthin in Multi-Component Antioxidant Formulations Requiring Tocopherol Synergy

Procurement scenario: Formulation scientists designing antioxidant blends for stability or efficacy. Astaxanthin's radical cations are rapidly scavenged by all four tocopherol homologues, positioning it uniquely in the antioxidant hierarchy for synergistic combinations with vitamin E [7]. Astaxanthin also exhibits superior stability toward iron-initiated autoxidation compared to β-carotene and lycopene [8], making it a preferred carotenoid component in oral formulations exposed to gastric oxidative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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